molecular formula C18H22N4O B2762865 3-(2-methoxyphenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 879562-40-0

3-(2-methoxyphenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2762865
CAS RN: 879562-40-0
M. Wt: 310.401
InChI Key: OUMVMRXDZHUBIK-UHFFFAOYSA-N
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Description

The compound “3-(2-methoxyphenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR . For example, in the 13 C NMR spectra, the peaks due to methoxy carbon appeared at about 55.2 ppm and C-7 carbon with NH 2 substitution at 160.0 ppm .


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, SAR study indicated that pyrrolo[2,3-d]pyrimidines (18–21) had better anti-inflammatory activity than pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines reported in the same work. The introduction of 4-methoxyphenyl group at position-7 of pyrrolo[2,3- d ]pyrimidines ( 18–21 ) contributed to activity enhancement .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be analyzed using various techniques. For instance, the yield, melting point, and IR spectra can provide valuable information about the compound .

Scientific Research Applications

Antimicrobial Activity

F3348-0799 and its derivatives have been investigated for their antibacterial and antifungal properties. In vitro studies demonstrated broad-spectrum antimicrobial activity, with inhibition zones ranging from 11.3 ± 0.6 to 25.3 ± 0.6 mm. The minimum inhibitory concentration (MIC) values varied depending on the pathogenic organism, spanning 3.91 to 500 µg/mL. Additionally, the minimum bactericidal/fungicidal concentration (MBC/MFC) was typically 2× to 4× the MIC value .

Cytotoxicity Against Cancer Cells

Selected F3348-0799 derivatives were evaluated for their efficacy against cancerous Caco-2 cells and normal Vero cells. Notably, four compounds (4, 7b, 10, and 12) displayed promising cytotoxicity against Caco-2 cancer cells at low concentrations. Their IC50 values ranged from 65.94 ± 2.36 to 332.48 ± 18.75 µg/mL. In contrast, the same compounds exhibited less cytotoxicity toward normal Vero cells, with IC50 values ranging from 82.28 ± 4.08 to 286.73 ± 4.54 µg/mL .

Antiproliferative Properties

F3348-0799 derivatives have shown antiproliferative activity, making them potential candidates for cancer therapy. Further studies are needed to explore their mechanism of action and specific targets .

Fluorescent Probes

While not extensively explored, F3348-0799 derivatives could serve as fluorescent probes. Their synthesis and photophysical properties warrant investigation for applications in biology, chemistry, or materials science. Tuning their fluorescence properties may enhance their utility in detecting molecules, cells, or biological processes .

Mechanism of Action

The mechanism of action of pyrimidine derivatives is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

Research on pyrimidine derivatives is ongoing, with numerous possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

3-(2-methoxyphenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-11(2)19-16-10-12(3)20-18-17(13(4)21-22(16)18)14-8-6-7-9-15(14)23-5/h6-11,19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMVMRXDZHUBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine

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